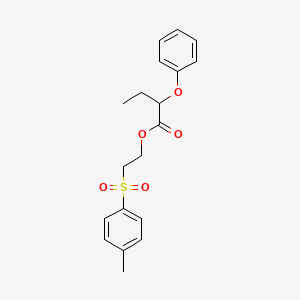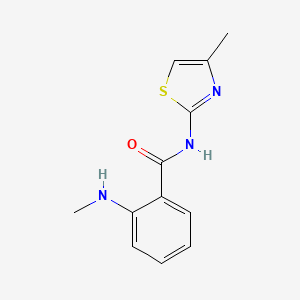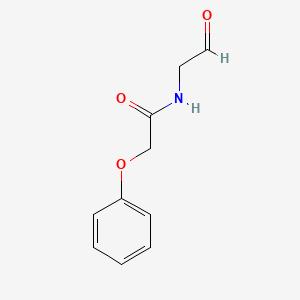![molecular formula C13H18N4O4 B12529078 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid CAS No. 819883-46-0](/img/structure/B12529078.png)
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is a complex organic compound with the molecular formula C13H18N4O4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diformylbenzoic acid with glycine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The aminoacetyl groups can form hydrogen bonds with proteins, potentially inhibiting their function. This compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar in structure but lacks the aminoacetyl groups.
3,5-Diaminobenzoic acid: Contains amino groups but differs in the positioning and type of substituents.
Uniqueness
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is unique due to the presence of two aminoacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
819883-46-0 |
|---|---|
Fórmula molecular |
C13H18N4O4 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
3,5-bis[[(2-aminoacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H18N4O4/c14-4-11(18)16-6-8-1-9(7-17-12(19)5-15)3-10(2-8)13(20)21/h1-3H,4-7,14-15H2,(H,16,18)(H,17,19)(H,20,21) |
Clave InChI |
OTXJDUHIZQIQTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CNC(=O)CN)C(=O)O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)
![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)



methanone](/img/structure/B12529066.png)


![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
